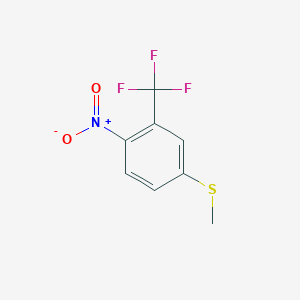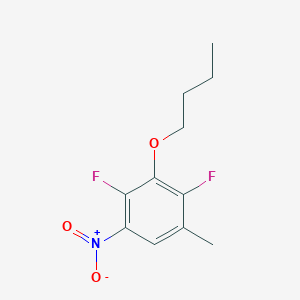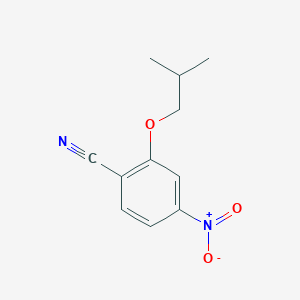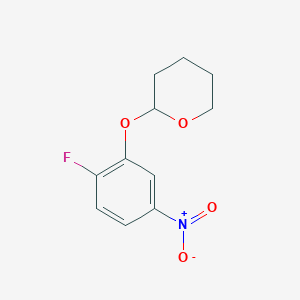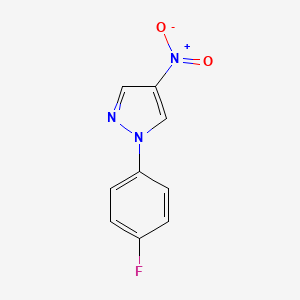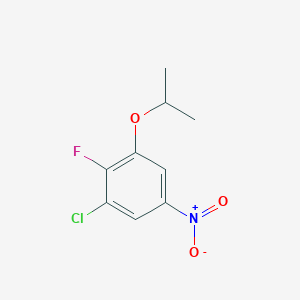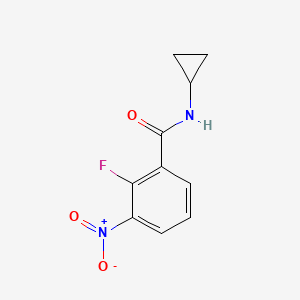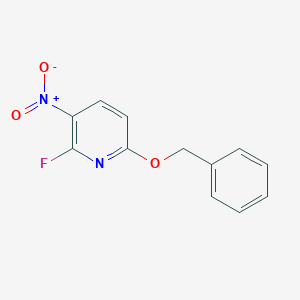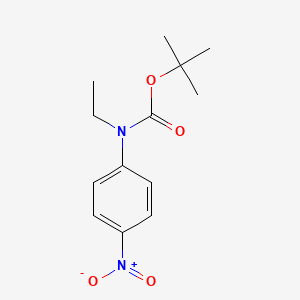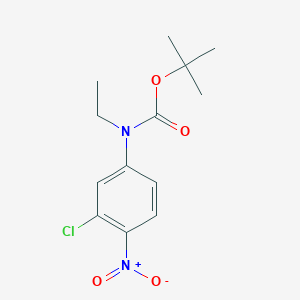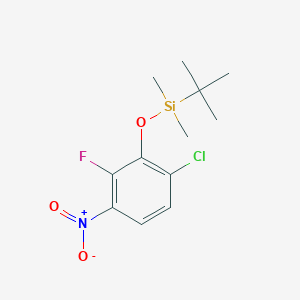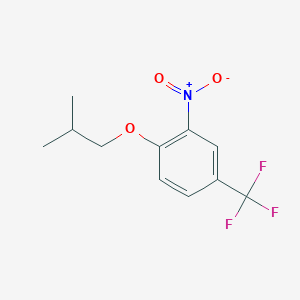
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a methylpropoxy group attached to a benzene ring
准备方法
The synthesis of 1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitro-4-(trifluoromethyl)benzene and 2-methylpropyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the alcohol, forming an alkoxide ion. This ion then reacts with the benzene derivative in a nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
化学反应分析
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under specific conditions.
Hydrolysis: The methylpropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
科学研究应用
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers with unique properties, and in the production of agrochemicals.
作用机制
The mechanism of action of 1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene: This is a positional isomer with similar properties but different reactivity due to the position of the substituents.
4-(Trifluoromethyl)nitrobenzene: This compound lacks the methylpropoxy group, resulting in different chemical and physical properties.
2-Nitro-4-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of the methylpropoxy group, affecting its solubility and reactivity.
属性
IUPAC Name |
1-(2-methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(2)6-18-10-4-3-8(11(12,13)14)5-9(10)15(16)17/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCPVDVWDKTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

